Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-15(10-8-12)23(20,21)16(18-2)13-5-4-6-14(11-13)17(19)22-3/h4-11,16H,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZSHSHFWZWRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)C(=O)OC)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate typically involves multiple steps. One common method includes the reaction of 3-bromomethylbenzoate with 4-methylbenzenesulfonyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications:
- Anticancer Activity: Compounds with isocyanate groups have been studied for their potential anticancer properties. Research indicates that derivatives of isocyanates can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that isocyanates can interact with cellular proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- Anti-inflammatory Effects: The sulfonyl group in methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate may enhance its ability to modulate inflammatory pathways. Compounds containing sulfonyl groups have been reported to exhibit significant anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related isocyanate compound showed promising results in reducing tumor size in vivo models of breast cancer. The mechanism was attributed to the compound's ability to inhibit specific signaling pathways involved in cell proliferation .
Organic Synthesis
Reagent in Chemical Reactions:
this compound serves as a versatile reagent in organic synthesis. It can be utilized for:
- Synthesis of Ureas: The isocyanate functionality allows for the formation of urea derivatives through reaction with amines. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals.
- Formation of Sulfonamide Derivatives: The sulfonyl group can react with amines to form sulfonamides, which are important compounds in medicinal chemistry due to their antibacterial properties .
Data Table: Synthesis Pathways
| Reaction Type | Reactants | Products | Reference |
|---|---|---|---|
| Isocyanate Reaction | This compound + Amine | Urea Derivative | |
| Sulfonamide Formation | This compound + Amine | Sulfonamide Compound |
Materials Science
Application in Polymer Chemistry:
The compound can be used as a building block in the synthesis of polymers, particularly those exhibiting unique thermal or mechanical properties due to the presence of isocyanate groups. These polymers are often utilized in coatings, adhesives, and sealants.
Case Study:
Research has shown that polymers synthesized from isocyanates demonstrate improved thermal stability and mechanical strength compared to traditional polymers. A study highlighted the use of isocyanate-based polymers in developing high-performance coatings for industrial applications .
Mechanism of Action
The mechanism of action of Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The benzenesulfonyl moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Structural and Functional Group Differences
Table 1: Key Structural Features of Selected Benzoate Derivatives
Key Observations :
- Substituent Position : Unlike common methyl benzoate derivatives with 2-position substituents (e.g., methyl 2-methylbenzoate), the target compound features a 3-position substitution, which may alter electronic and steric effects in reactions .
- Functional Groups: The isocyano and tosyl groups in the target compound are rare in the listed analogs. For instance, I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) contains a pyridazine ring and amino linkage, emphasizing nitrogen-rich pharmacophores .
- Ester Group: Most analogs use methyl or ethyl esters, but the tosyl-isocyano combination in the target compound may enhance electrophilicity, enabling unique reactivity in cross-coupling or cycloaddition reactions.
Limitations in Current Data
No direct experimental data (e.g., melting points, solubility, or spectroscopic profiles) for the target compound are available in the provided evidence. Comparisons rely on structural inferences and known properties of functional groups. For example:
- Stability: The isocyano group is prone to hydrolysis, which may limit the compound’s shelf-life compared to stable esters like methyl 3-methylbenzoate .
- Synthetic Accessibility: The tosyl-isocyano combination likely requires specialized reagents (e.g., tosyl chloride and isocyanide precursors), increasing synthesis complexity relative to commercial analogs like methyl 2-chlorobenzoate .
Biological Activity
Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H13N2O3S
- Molecular Weight : 265.31 g/mol
The presence of the isocyanate functional group contributes to its reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : The compound has been investigated for its potential antiproliferative effects on various cancer cell lines. It appears to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.
- Enzyme Inhibition : The isocyanate group can interact with nucleophilic sites on enzymes, potentially leading to inhibition of specific enzyme activities involved in disease processes.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Covalent Modification : The isocyanate group can form covalent bonds with amino acids in proteins, altering their function. This modification can lead to inhibition of enzymes critical for cellular processes.
- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway and NF-κB signaling.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity Against Cancer Cells :
- In vitro assays demonstrated that the compound reduced the viability of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by over 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death.
-
Enzyme Inhibition Studies :
- The compound was tested for its inhibitory effects on carbonic anhydrase, an enzyme implicated in tumor growth. The IC50 value was determined to be approximately 30 µM, indicating moderate inhibition.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Target | IC50 (µM) |
|---|---|---|---|---|
| This compound | Yes | Yes | Carbonic Anhydrase | 30 |
| Methyl benzoate | No | No | N/A | N/A |
| Isocyanato derivatives | Variable | Variable | Various | Variable |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar benzoate derivatives are prepared by reacting bromomethyl intermediates with nucleophiles (e.g., indole derivatives) in polar aprotic solvents like DMF, using K₂CO₃ as a base at elevated temperatures (60–80°C) . Microwave-assisted synthesis (e.g., 300 W for 6 minutes with silica gel) is effective for accelerating reactions and improving yields, as demonstrated in benzothiazole syntheses . Optimization involves adjusting stoichiometry, solvent choice (e.g., diethyl ether for mild conditions), and purification via column chromatography (ethyl acetate/petroleum ether gradients) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) resolve the ester, tosyl, and isocyano groups. Coupling constants and splitting patterns confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB or ESI) verifies molecular weight and fragmentation patterns, particularly for the isocyano and sulfonyl groups .
- Elemental Analysis : Validates purity and empirical formula .
- FT-IR : Identifies functional groups (e.g., isocyano stretching at ~2100 cm⁻¹ and sulfonyl S=O at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?
- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to calculate electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps. Basis sets (e.g., 6-31G*) model the sulfonyl and isocyano groups. Thermochemical accuracy (<2.4 kcal/mol deviation) is achievable by incorporating exact exchange terms . Software packages like Gaussian or Spartan optimize molecular geometry and predict spectroscopic data (e.g., NMR chemical shifts via gauge-including atomic orbitals) .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Methodology :
- Data Cross-Validation : Compare experimental NMR/MS results with DFT-predicted spectra to identify discrepancies in peak assignments .
- X-ray Refinement : Use SHELX software for structure solution and refinement. For ambiguous electron density regions (e.g., disordered sulfonyl groups), apply restraints or twin refinement. High-resolution data (>1.0 Å) improves accuracy .
- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to account for conformational flexibility .
Q. What are the best practices for X-ray crystallographic analysis of this compound?
- Methodology :
- Crystal Growth : Use slow evaporation (e.g., methanol/ethyl acetate) to obtain single crystals. Additive screening (e.g., hexane diffusion) may improve crystal quality.
- Data Collection : Collect high-resolution data (λ = 0.710–1.541 Å) on a diffractometer with a CCD detector. Monitor for twinning via Rint values .
- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps. Validate with checkCIF to address alerts (e.g., bond length outliers) .
Q. How can researchers design experiments to study the compound’s reactivity in nucleophilic additions or cycloadditions?
- Methodology :
- Reactivity Screening : Test reactions with azides, amines, or alkynes under varying conditions (e.g., Cu-catalyzed click chemistry for isocyano-alkyne cycloadditions). Monitor via TLC or in-situ IR .
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-isocyano) or trapping intermediates (e.g., nitrene formation) clarifies pathways. Kinetic studies (UV-Vis or NMR) determine rate laws .
- Computational Modeling : Transition state analysis (TS) using QM/MM methods predicts regioselectivity in cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
